(Cyclopropylmethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine is a chemical compound with the molecular formula and a molecular weight of approximately 165.2355 g/mol. This compound is classified as an amine and belongs to the pyrazole family, which consists of five-membered heterocyclic compounds containing nitrogen atoms. The compound's unique structure and properties make it a subject of interest in various fields, including medicinal chemistry and organic synthesis.
The synthesis of (Cyclopropylmethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine can be achieved through several methods, often involving multi-step reactions that utilize specific catalysts and reagents.
The general reaction scheme can be summarized as follows:
The molecular structure of (Cyclopropylmethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine can be represented using various structural formulas:
The structure features a cyclopropyl group attached to a methyl chain, which is further linked to a pyrazole ring, providing it with unique chemical reactivity and physical properties.
(Cyclopropylmethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine undergoes various chemical reactions that are critical for its applications in research:
These reactions are essential for modifying the compound to enhance its biological activity or improve its synthetic utility.
The mechanism of action for (Cyclopropylmethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific biological targets:
Understanding these mechanisms is crucial for optimizing its efficacy in potential medicinal applications.
The compound's physical and chemical properties play a significant role in determining its suitability for various applications in research and industry.
(Cyclopropylmethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine has several scientific uses:
Ongoing research continues to explore its applications across different scientific disciplines, highlighting its versatility and importance in chemical research.
Chemoinformatic analysis reveals that “(Cyclopropylmethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine” occupies a strategic position in heterocyclic chemical space. With a molecular weight of 165.24 g/mol and moderate lipophilicity (calculated LogP = 0.82), it exhibits favorable properties for fragment-based drug discovery. The molecule’s Fsp3 value of 0.667 exceeds the median for commercial drugs (Fsp3 ~ 0.47), indicating high three-dimensionality [4] [7]. This characteristic enhances solubility and reduces the risk of promiscuous binding, a common limitation in planar heterocyclic systems [1] [6].
The scaffold’s structural metrics align with lead-like properties:
These features enable diverse interaction profiles with biological targets while maintaining favorable physicochemical parameters. The compound’s polar surface area (PSA ≈ 40 Ų) suggests good membrane permeability, making it suitable for central nervous system targets or intracellular enzymes. In virtual library enumerations, this scaffold serves as a versatile intermediate for combinatorial chemistry, particularly through N-alkylation of the secondary amine or functionalization of the pyrazole nitrogen, enabling rapid exploration of chemical space [1] [9]. Copper-catalyzed photoredox N-alkylation methodologies provide efficient routes to diverse analogs, including cyclopropylmethyl derivatives that are challenging to access via classical SN2 chemistry due to ring strain [9].
Table 1: Chemoinformatic Properties of Pyrazolyl-Cyclopropylamine Derivatives
Compound | Molecular Formula | Fsp³ | LogP* | H-Bond Donors | H-Bond Acceptors | MW (g/mol) |
---|---|---|---|---|---|---|
(Cyclopropylmethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine | C9H15N3 | 0.666 | 0.82 | 2 | 3 | 165.24 |
(Cyclopropylmethyl)[(5-methyl-1H-pyrazol-4-yl)methyl]amine | C9H15N3 | 0.666 | 0.72 | 2 | 3 | 165.24 |
(Cyclopropylmethyl)[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine | C12H20N3 | 0.583 | 1.45 | 1 | 2 | 206.31 |
(Cyclopropylmethyl)[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine | C10H16FN3 | 0.600 | 1.28 | 1 | 3 | 197.25 |
*Calculated partition coefficients (LogP) derived from canonical SMILES structures [5] [7] [8]
The pyrazolyl-cyclopropylamine motif features prominently in kinase inhibitor design due to its ability to occupy specific hydrophobic pockets while maintaining water-mediated contacts. The 1-methylpyrazole moiety serves as an effective hinge-binding region interactor in ATP-binding sites, with the electron-rich nitrogen atoms forming critical hydrogen bonds with kinase backbone residues [1] [3]. Simultaneously, the cyclopropylmethyl group projects into adjacent hydrophobic regions inaccessible to bulkier substituents, enhancing selectivity. This vectorial duality enables potent inhibition of diverse kinases while minimizing off-target effects [1].
Structural analyses reveal that the scaffold's bioisosteric properties allow substitution for flat aromatic systems while maintaining potency but improving solubility. For instance, in c-Met and ALK inhibitors, replacing planar anilines with this motif reduced phospholipidosis risk while retaining sub-nanomolar activity [1] [6]. The cyclopropyl group’s high bond angle distortion (Baeyer strain) induces unique electronic properties that strengthen van der Waals contacts with conserved leucine or valine residues in the kinase hydrophobic back pocket. Additionally, the scaffold’s conformational rigidity reduces entropy penalties upon binding, contributing to enhanced affinity [6].
Table 2: Kinase Inhibitors Incorporating the Pyrazolyl-Cyclopropylamine Core
Target Kinase | Inhibitor Structure | Key Interactions | Biological Activity |
---|---|---|---|
IRAK4 | N-(cyclopropylmethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]quinolin-4-amine | H-bond with Glu97, hydrophobic contact with Leu67 | IC50 = 3.2 nM (cell-free), suppression of TLR signaling |
CK1δ/ε | 5-((cyclopropylmethyl)((1-methyl-1H-pyrazol-4-yl)methyl)amino)pyrazolo[1,5-a]pyrimidine | Salt bridge with Lys38, π-stacking with Phe24 | IC50 = 11 nM (CK1δ), circadian rhythm modulation |
FLT3 | 3-((cyclopropylmethyl)((1-methyl-1H-pyrazol-4-yl)methyl)amino)-5-(trifluoromethyl)benzamide | H-bond with Cys828, hydrophobic occupation of allosteric pocket | IC50 = 0.7 nM, anti-leukemic activity |
AXL | 4-((cyclopropylmethyl)((1-methyl-1H-pyrazol-4-yl)methyl)amino)-N-(pyridin-3-yl)pyrimidin-2-amine | Water-mediated contact with Asp690, π-cation with Lys567 | IC50 = 4.5 nM, suppression of EMT in metastasis |
In interleukin-1 receptor-associated kinase 1 (IRAK1) inhibition, the pyrazolyl-cyclopropylamine scaffold demonstrates exceptional versatility. The secondary amine linker connects the pyrazole headgroup to aryl pharmacophores that occupy the adenine binding pocket, while the cyclopropylmethyl group extends toward the gatekeeper region. This orientation allows potent disruption of IRAK1 activation by preventing ATP binding and subsequent phosphorylation [1]. The pyrazole nitrogen engages in hydrogen bonding with the hinge region residue Glu233, and its methyl group provides hydrophobic stabilization with Leu195. The cyclopropyl ring’s small size enables accommodation in the compact IRAK1 active site where bulkier substituents diminish activity. Computational models indicate that the scaffold's conformational rigidity reduces the entropic penalty of binding by 1.8 kcal/mol compared to flexible analogs, explaining its enhanced inhibitory potency [1] [6].
For casein kinase 1 (CK1) isoforms δ and ε, this scaffold addresses the unique challenges of targeting these regulators of circadian rhythms and Wnt signaling. The bifunctional design enables simultaneous interaction with the hinge region (via pyrazole) and a proximal hydrophobic subpocket (via cyclopropyl). Molecular dynamics simulations reveal that the cyclopropyl group induces a 15° rotation in the P-loop, stabilizing an inactive conformation inaccessible to larger inhibitors [1] [4]. This mechanism underpins the isoform selectivity observed in analogs like 5-((cyclopropylmethyl)((1-methyl-1H-pyrazol-4-yl)methyl)amino)pyrazolo[1,5-a]pyrimidine, which shows 120-fold selectivity for CK1δ over CDK2 [1]. The scaffold’s protonatable amine facilitates salt formation for improved formulation, while its balanced lipophilicity maintains blood-brain barrier permeability – essential for targeting neurological disorders involving CK1 dysregulation [1] [4].
The pyrazole component exhibits tautomeric behavior that influences binding kinetics. In IRAK1, the 1-methyl-4-aminomethyl tautomer predominates (96%), forming a stable bidentate interaction with the catalytic lysine. However, in CK1’s more polar active site, a minor tautomer (1-methyl-5-aminomethyl, ~15%) contributes to time-dependent inhibition through slow rearrangement after initial binding. This tautomer-dependent behavior provides a structural rationale for differential residence times observed across kinase targets [3].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1